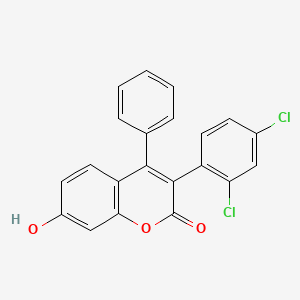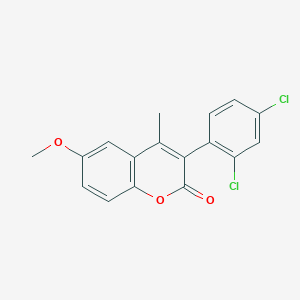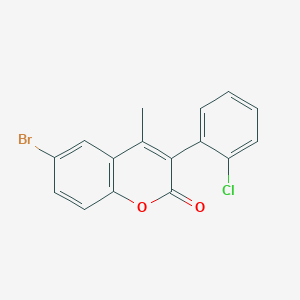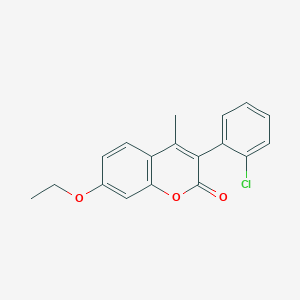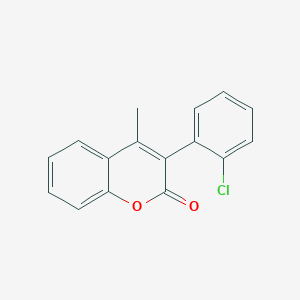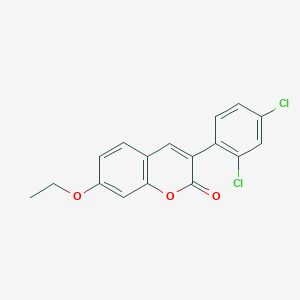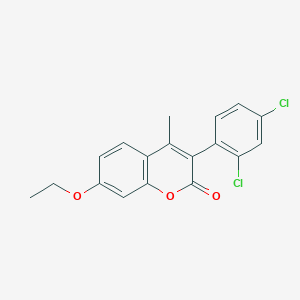
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Vue d'ensemble
Description
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, also known as FTOH, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. FTOH is a cyclic ether with a sulfur atom and five fluorine atoms, making it highly stable and resistant to degradation.
Applications De Recherche Scientifique
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been widely used in scientific research due to its unique properties. It has been used as a solvent in chemical reactions, as a surfactant in emulsion polymerization, and as a reagent in organic synthesis. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has also been used as a model compound for studying the behavior of perfluorinated compounds in the environment.
Mécanisme D'action
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has a unique mechanism of action that allows it to interact with biological systems. It has been shown to interact with cell membranes, proteins, and enzymes, leading to changes in cellular function. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can also affect gene expression and signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can also affect lipid metabolism, leading to changes in lipid composition and function. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been shown to affect glucose metabolism, leading to changes in insulin sensitivity and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several advantages for use in lab experiments. It is highly stable and resistant to degradation, making it a useful tool for studying long-term effects. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide is also highly soluble in water and organic solvents, making it easy to use in a variety of experimental conditions. However, 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide as a model compound for studying the behavior of perfluorinated compounds in the environment. There is also interest in studying the effects of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide on specific biological systems, such as the immune system and the nervous system. Finally, there is interest in exploring the potential therapeutic applications of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, such as its use as an antioxidant or anti-inflammatory agent.
Conclusion
In conclusion, 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been used as a solvent, surfactant, and reagent in organic synthesis, and as a model compound for studying the behavior of perfluorinated compounds in the environment. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has a unique mechanism of action that allows it to interact with biological systems, leading to changes in cellular function. 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several advantages for use in lab experiments, but its effects on biological systems can be complex and difficult to interpret. There are several future directions for 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide research, including the development of new synthesis methods, the study of specific biological systems, and the exploration of potential therapeutic applications.
Propriétés
IUPAC Name |
2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O3S/c5-1(6,7)4(12)15-2(8,9)3(10,11)16(4,13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYTZAWPUZPSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)C(O1)(C(F)(F)F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




